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Compound of Interest

Compound Name:
7-bromo-1,5-naphthyridin-2(1H)-

one

CAS No.: 959616-36-5

Cat. No.: B2619941

Get Quote

Audience: Researchers, Medicinal Chemists, and Process Scientists. Scope: Core synthesis,

site-selective functionalization, and application in drug discovery (ALK5 inhibitors).

Introduction: The Scaffold and Its Significance
The 1,5-naphthyridine system (1,5-diaza-naphthalene) represents a privileged scaffold in

medicinal chemistry, distinct from its more common 1,8-isomer (found in nalidixic acid). Its

planar, electron-deficient bicyclic structure offers unique pi-stacking capabilities and hydrogen

bond acceptor motifs, making it a critical core in the design of kinase inhibitors (specifically

ALK5/TGF-β type I receptor), antiparasitic agents (canthin-6-one analogs), and organic light-

emitting diodes (OLEDs).

Unlike quinoline, the presence of two nitrogen atoms significantly lowers the energy of the

LUMO, making the ring highly susceptible to nucleophilic attack while deactivating it toward

electrophilic substitution. Mastering the synthesis of this core requires navigating these

electronic constraints.
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Structural Numbering
The standard numbering initiates at one nitrogen, proceeds around the periphery to the second

nitrogen at position 5.

-positions (C2, C6): Most reactive toward nucleophiles (SNAr) and radical alkylation.

-positions (C3, C7): Sites for electrophilic substitution (SEAr), though forcing conditions are
required.

-positions (C4, C8): Accessible via N-oxide rearrangement or specific cyclization precursors.

Retrosynthetic Analysis
To access the 1,5-naphthyridine core, two primary disconnections are logically sound:

Annulation of a Pyridine: Building the second ring onto a pre-existing 3-aminopyridine

scaffold (Skraup/Doebner-Miller).

Condensation of Fragments: Reacting an amino-aldehyde with a carbonyl partner

(Friedländer).[1]

1,5-Naphthyridine Core

Route A: Skraup/Doebner-Miller
(3-Aminopyridine + Glycerol/Acrolein)

 Disconnection 1
 (Common)

Route B: Friedländer
(3-Amino-4-formylpyridine + Ketone)

 Disconnection 2
 (Precursor Limited)
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Figure 1: Retrosynthetic logic for the 1,5-naphthyridine scaffold.
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Primary Synthesis Pathway: The Modified Skraup
Reaction
The Skraup synthesis remains the industrial and laboratory "workhorse" for generating the

parent 1,5-naphthyridine and its simple alkyl derivatives. It involves the reaction of 3-

aminopyridine with glycerol (or an acrolein equivalent) in the presence of a strong acid and an

oxidizing agent.

Mechanism & Challenges
The reaction proceeds via the in situ dehydration of glycerol to acrolein, followed by a Michael

addition of the pyridine amine, cyclization, and final aromatization.

Challenge: The reaction can be violent/exothermic ("volcano reaction").

Solution: Use of moderated oxidizing agents like sodium m-nitrobenzenesulfonate (Sulfo-

mix) or Iodine, rather than nitrobenzene/As₂O₅.

Detailed Workflow
Dehydration: Glycerol

Acrolein.

Addition: 3-Aminopyridine attacks Acrolein (Michael addition).

Cyclization: Electrophilic attack on the pyridine ring closes the second ring.

Note: The nitrogen of the pyridine ring directs the cyclization to the 2-position (ortho to the

amine), forming the 1,5-isomer rather than the 1,7-isomer.

Oxidation: The dihydro-intermediate is aromatized by the oxidant.

3-Aminopyridine
+ Glycerol

Acrolein Formation
(in situ)

H2SO4, Heat Michael Addition
(N-attack)

Cyclization
(Ring Closure)

Acid Catalysis Oxidation
(Aromatization)

I2 or Sulfo-mix
1,5-Naphthyridine
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Figure 2: Step-wise mechanism of the modified Skraup synthesis.

Advanced Functionalization Strategies
Once the core is synthesized, drug development requires precise placement of substituents.

The 1,5-naphthyridine ring presents a dichotomy in reactivity:

A. Electrophilic Aromatic Substitution (SEAr)
The ring is highly deactivated. Direct halogenation requires forcing conditions and occurs at the

-positions (C3/C7), which are least deactivated by the nitrogens.

Bromination: Br₂/Acetic Acid at high temp

3-bromo-1,5-naphthyridine and 3,7-dibromo-1,5-naphthyridine.

Utility: These bromides are pivotal precursors for Suzuki/Buchwald couplings.

B. Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of hydrides is rare. However, if a halogen is present at C2, C4, C6, or C8, it

is easily displaced by amines, alkoxides, or thiols.

Activation via N-Oxide: Oxidation of the nitrogen (using m-CPBA) activates the adjacent

carbons (C2/C6).

Pathway: 1,5-Naphthyridine

N-oxide

2-Chloro-1,5-naphthyridine.

Mechanism:[2][3][4][5] The N-oxide oxygen attacks the phosphorus, creating a good

leaving group, followed by chloride attack at C2 and elimination.

C. Transition-Metal Catalyzed Couplings
Modern medicinal chemistry relies heavily on Pd-catalyzed cross-couplings.
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Suzuki-Miyaura: 3-Bromo-1,5-naphthyridine + Aryl Boronic Acid

3-Aryl-1,5-naphthyridine.

C-H Activation: Direct C2-trifluoromethylation is possible using TMSCF₃ and HF-based

activation, crucial for modulating lipophilicity in drug candidates.

Case Study: Synthesis of ALK5 Inhibitors
Context: ALK5 (TGF-β type I receptor) inhibitors often feature a 1,5-naphthyridine core

substituted at C2 with a heterocycle (e.g., pyridine or pyrazole) and at C4 with an

aryl/heteroaryl motif.

Synthetic Route:

Core Synthesis: Skraup reaction to yield 1,5-naphthyridine.

Activation: Oxidation to 1,5-naphthyridine-1,5-dioxide.

Chlorination: Reaction with POCl₃ to yield 2,6-dichloro-1,5-naphthyridine (or 2-chloro isomer

depending on stoichiometry).

Sequential SNAr / Coupling:

Step 1: SNAr at C2 with a pyrazole amine.

Step 2: Suzuki coupling at the remaining chloride (if present) or C-H activation.

Experimental Protocols
Protocol A: Modified Skraup Synthesis of 1,5-
Naphthyridine
A robust, scalable method using the "Sulfo-mix" oxidant to avoid violent exotherms.

Reagents:

3-Aminopyridine (9.4 g, 0.1 mol)
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Glycerol (27.6 g, 0.3 mol)

Sodium m-nitrobenzenesulfonate (22.5 g, 0.1 mol)

Sulfuric acid (conc., 50 mL)

Water (75 mL)

Procedure:

Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and

reflux condenser, dissolve the 3-aminopyridine in water and sulfuric acid. Caution:

Exothermic.

Addition: Add glycerol and sodium m-nitrobenzenesulfonate.

Reaction: Heat the mixture to 135°C (oil bath temperature). Maintain reflux for 4 hours. The

mixture will turn dark.

Workup: Cool to room temperature. Pour onto 200 g of crushed ice.

Neutralization: Basify carefully with 50% NaOH solution until pH > 10.

Extraction: Extract the resulting slurry with Dichloromethane (DCM) (3 x 100 mL).

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the residue

by flash column chromatography (EtOAc/Hexane) or recrystallization from cyclohexane.

Yield: Expect 45–55% as off-white needles.

Protocol B: Regioselective Bromination (C3-Position)
Accessing the handle for cross-coupling.

Reagents:

1,5-Naphthyridine (1.3 g, 10 mmol)

Bromine (0.6 mL, 11 mmol)
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Acetic Acid (10 mL)

Sodium Acetate (1.0 g)

Procedure:

Setup: Dissolve 1,5-naphthyridine and sodium acetate in glacial acetic acid.

Bromination: Add bromine dropwise at room temperature.

Heating: Heat the mixture to reflux (118°C) for 3 hours.

Quench: Cool and pour into ice water. Neutralize with NaHCO₃.

Isolation: Extract with DCM. The product, 3-bromo-1,5-naphthyridine, is separated from the

3,7-dibromo byproduct via chromatography (Silica, DCM/MeOH 98:2).

Data Summary: Functionalization Patterns
Reaction Type Reagents Position Product

Skraup
Glycerol, H₂SO₄,

Oxidant
Ring Formation 1,5-Naphthyridine

SEAr Br₂ / AcOH, Reflux
C3 (Major), C3,7

(Minor)

3-Bromo-1,5-

naphthyridine

N-Oxidation m-CPBA, DCM N1, N5
1,5-Naphthyridine-di-

N-oxide

Chlorination POCl₃ (on N-oxide) C2, C6
2,6-Dichloro-1,5-

naphthyridine

C-H Activation TMSCF₃, HF, DMPU C2
2-Trifluoromethyl-1,5-

naphthyridine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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